N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide
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Overview
Description
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide is a compound that belongs to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are often used to treat infections caused by drug-resistant bacterial strains . This compound is characterized by its unique structure, which includes a nitrofuran moiety and a benzofuran carboxamide group.
Preparation Methods
The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-benzofuran-2-carboxamide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The antibacterial activity of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide is primarily due to its ability to inhibit bacterial enzymes involved in essential cellular processes . The compound is converted by bacterial nitroreductases to reactive intermediates that can damage bacterial DNA, RNA, and proteins . This multi-target mechanism makes it less prone to bacterial resistance compared to other antibiotics .
Comparison with Similar Compounds
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide can be compared to other nitrofuran antibiotics such as:
Nitrofurazone: Contains an n-methyl urea group and is used as a topical antibacterial agent.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one group and is used in veterinary medicine.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one group and is used to treat gastrointestinal infections.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione group and is used to treat urinary tract infections.
The uniqueness of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide lies in its specific structure, which combines the nitrofuran and benzofuran moieties, potentially offering a broader spectrum of antibacterial activity and different pharmacokinetic properties compared to other nitrofuran antibiotics .
Properties
Molecular Formula |
C14H9N3O5 |
---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H9N3O5/c18-14(12-7-9-3-1-2-4-11(9)22-12)16-15-8-10-5-6-13(21-10)17(19)20/h1-8H,(H,16,18)/b15-8+ |
InChI Key |
HUYNVPAPUBSRKR-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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